molecular formula C20H38CaO4 B12050952 calcium neodecanoate, AldrichCPR

calcium neodecanoate, AldrichCPR

Katalognummer: B12050952
Molekulargewicht: 382.6 g/mol
InChI-Schlüssel: FBEKWOCPHIOZKE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is a calcium salt of neodecanoic acid and is often used in various industrial and research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium neodecanoate can be synthesized through the reaction of neodecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:

2C10H20O2+Ca(OH)2(C10H19O2)2Ca+2H2O2C_{10}H_{20}O_{2} + Ca(OH)_{2} \rightarrow (C_{10}H_{19}O_{2})_{2}Ca + 2H_{2}O 2C10​H20​O2​+Ca(OH)2​→(C10​H19​O2​)2​Ca+2H2​O

This reaction can also be carried out using calcium carbonate instead of calcium hydroxide, with the release of carbon dioxide as a byproduct .

Industrial Production Methods

In industrial settings, calcium neodecanoate is produced in large quantities using similar methods but with optimized conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium neodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with calcium neodecanoate include acids, bases, and metal salts. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving calcium neodecanoate depend on the specific reagents and conditions used. For example, reacting it with strong acids can yield neodecanoic acid and calcium salts .

Wirkmechanismus

The mechanism of action of calcium neodecanoate involves its ability to interact with calcium ion channels and modulate calcium levels within cells. This can affect various cellular processes, including signal transduction, muscle contraction, and enzyme activity . The compound’s ability to form complexes with metal ions also plays a role in its biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Calcium neodecanoate is unique due to its specific interactions with calcium ion channels and its ability to modulate calcium levels in biological systems. This makes it particularly useful in medical research and applications where calcium signaling is crucial .

Eigenschaften

Molekularformel

C20H38CaO4

Molekulargewicht

382.6 g/mol

IUPAC-Name

calcium;2,2-dimethyloctanoate

InChI

InChI=1S/2C10H20O2.Ca/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2

InChI-Schlüssel

FBEKWOCPHIOZKE-UHFFFAOYSA-L

Kanonische SMILES

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.